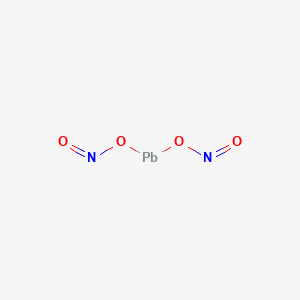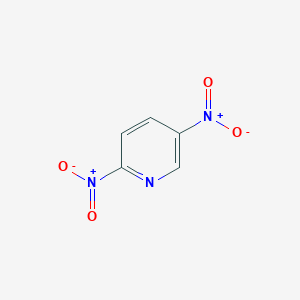
Lead nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead nitrite, also known as lead(II) nitrite, is an inorganic compound with the chemical formula Pb(NO₂)₂. This compound consists of lead cations (Pb²⁺) and nitrite anions (NO₂⁻) in a 2:1 ratio. It is a yellow crystalline solid that is sparingly soluble in water. Lead(II) nitrite is primarily used in various industrial and chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(II) nitrite can be synthesized through the reaction of lead(II) nitrate with sodium nitrite in an aqueous solution. The reaction is as follows: [ \text{Pb(NO₃)₂ (aq) + 2 NaNO₂ (aq) → Pb(NO₂)₂ (s) + 2 NaNO₃ (aq)} ]
This reaction involves mixing aqueous solutions of lead(II) nitrate and sodium nitrite, resulting in the precipitation of lead(II) nitrite as a solid. The solid is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of lead(II) nitrite typically involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity lead(II) nitrite for various applications.
Chemical Reactions Analysis
Types of Reactions
Lead(II) nitrite undergoes several types of chemical reactions, including:
Oxidation: Lead(II) nitrite can be oxidized to lead(II) nitrate (Pb(NO₃)₂) in the presence of strong oxidizing agents.
Reduction: It can be reduced to lead(II) oxide (PbO) or elemental lead (Pb) under reducing conditions.
Substitution: Lead(II) nitrite can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Various nucleophiles can be used to replace the nitrite group under appropriate conditions.
Major Products Formed
Oxidation: Lead(II) nitrate (Pb(NO₃)₂)
Reduction: Lead(II) oxide (PbO) or elemental lead (Pb)
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Lead(II) nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lead(II) nitrite is studied for its effects on biological systems, particularly in understanding lead toxicity and its impact on living organisms.
Medicine: Research is conducted to explore potential medical applications, including its use in diagnostic assays and therapeutic agents.
Industry: It is used in the manufacturing of pigments, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lead(II) nitrite involves its interaction with biological molecules and cellular components. Lead ions (Pb²⁺) can bind to proteins, enzymes, and nucleic acids, disrupting their normal functions. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The nitrite ions (NO₂⁻) can also participate in redox reactions, further contributing to the compound’s effects.
Comparison with Similar Compounds
Lead(II) nitrite can be compared with other lead compounds and nitrite salts:
Lead(II) nitrate (Pb(NO₃)₂): Similar in composition but contains nitrate ions instead of nitrite ions. It is more soluble in water and has different reactivity.
Sodium nitrite (NaNO₂): Contains sodium ions instead of lead ions. It is highly soluble in water and commonly used as a food preservative and in industrial applications.
Potassium nitrite (KNO₂): Similar to sodium nitrite but contains potassium ions. It is also used in food preservation and various chemical processes.
Lead(II) nitrite is unique due to the presence of lead ions, which impart distinct chemical and physical properties compared to other nitrite salts.
Properties
CAS No. |
13826-65-8 |
|---|---|
Molecular Formula |
N2O4Pb |
Molecular Weight |
299 g/mol |
IUPAC Name |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI Key |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Isomeric SMILES |
N(=O)O[Pb]ON=O |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Key on ui other cas no. |
13826-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
